molecular formula C22H21FN2O4 B2817630 N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-38-5

N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2817630
CAS No.: 941974-38-5
M. Wt: 396.418
InChI Key: LAAYHDNNVZXJOA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a hydroxymethyl group, and a pyridinone moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hydroxymethyl Group: This step often involves the reduction of a corresponding ester or aldehyde to introduce the hydroxymethyl group.

    Attachment of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with an appropriate nucleophile.

    Final Coupling: The final step involves coupling the pyridinone core with the fluorophenyl and hydroxymethyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl group in the pyridinone moiety can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its fluorophenyl group may enhance binding affinity to certain proteins or enzymes, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the fluorophenyl group suggests it might have enhanced metabolic stability, which is desirable in drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group might participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
  • N-(2-bromophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Uniqueness

Compared to its analogs, N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially making it more effective in certain applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-15-6-8-16(9-7-15)14-29-21-11-25(17(13-26)10-20(21)27)12-22(28)24-19-5-3-2-4-18(19)23/h2-11,26H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAYHDNNVZXJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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